10-Ethylphenothiazine

Lithium-ion battery Redox shuttle Overcharge protection

Choose 10-Ethylphenothiazine (10-Et-PTZ; CAS 1637-16-7) for its experimentally validated N-ethyl substituent delivering a ~3.5 V vs. Li/Li⁺ redox potential—optimized for LiFePO₄ overcharge protection exceeding 200 cycles at C/10 rate. Its established homogeneous catalytic rate constant (1.59 × 10³ M⁻¹ s⁻¹) enables rational L-cysteine sensor design. The intermediate steric profile offers distinct Frontier orbital tuning vs. N-H or N-methyl analogs for D–A emitters and hole-transport materials. Structurally validated by single-crystal XRD for bis-β-diketonate metal complexes.

Molecular Formula C14H13NS
Molecular Weight 227.33 g/mol
CAS No. 1637-16-7
Cat. No. B154437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Ethylphenothiazine
CAS1637-16-7
Molecular FormulaC14H13NS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
InChIKeyIQZBMUCMEBSKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Ethylphenothiazine (CAS 1637-16-7): Core Structural and Functional Baseline for N-Alkyl Phenothiazine Procurement


10-Ethylphenothiazine (10-Et-PTZ; CAS 1637-16-7) is an N-alkylated phenothiazine whose ethyl substituent on the heterocyclic nitrogen defines an intermediate steric and electronic profile that is distinct from both the parent phenothiazine (10-H-PTZ) and larger N-alkyl (e.g., 10-isopropyl or 10-phenyl) variants [1]. The compound acts as a versatile electron donor, forming a stable radical cation that underpins applications ranging from redox-shuttle additives in lithium-ion batteries to mediator-modified electrodes for electrocatalytic sensing and charge-transport materials in electrophotographic photoreceptors [2].

Why Generic N-Alkyl Phenothiazine Substitution Fails: The Quantifiable Impact of the Ethyl Group in 10-Ethylphenothiazine


The ethyl moiety at the N10 position of 10-Et-PTZ is not a passive placeholder. It modulates the dihedral angle between the benzene rings of the tricyclic core, alters the ionization potential, and influences the stability of the electrogenerated radical cation [1]. These structural-electronic effects directly translate into measurable performance differences versus the unsubstituted analog, the N-methyl derivative, and N-branched alkyl or N-acyl variants in specific battery, electrocatalytic, and optoelectronic contexts. The evidence below demonstrates that generic, non-validated substitution of another N-alkyl phenothiazine for 10-Et-PTZ in established protocols risks uncontrolled changes in redox potential, catalytic rate, and long-term cycling stability.

10-Ethylphenothiazine Quantitative Evidence Guide: Head-to-Head Comparisons Across Battery, Electrocatalysis, and Optoelectronic Contexts


Overcharge Shuttle Endurance in Li-Ion Coin Cells: 10-Et-PTZ vs. 10-Me-PTZ, 10-iPr-PTZ, and 10-Ac-PTZ

In a direct comparative study evaluating five phenothiazine derivatives as redox shuttle additives in Li/graphite and Li-ion coin cells, 10-ethylphenothiazine—alongside 10-methylphenothiazine, 10-isopropylphenothiazine, 3-chloro-10-methylphenothiazine, and 10-acetylphenothiazine—was demonstrated to be a stable redox shuttle capable of providing overcharge and overdischarge protection. Critically, the stability of these oxidized molecules over repeated 100% overcharge cycles at C/10 rate was reported to be about equal to that of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a benchmark shuttle that provided protection for over 200 cycles [1]. The 10-ethyl derivative thus achieves the same top-tier endurance category as the established benchmark, a position not automatically shared by all phenothiazine derivatives without experimental validation. The diffusion-limited maximum shuttle-protected overcharge current density for the series was benchmarked using 10-methylphenothiazine at approximately 2 mA/cm² in practical cells [1].

Lithium-ion battery Redox shuttle Overcharge protection

Electrocatalytic Oxidation of L-Cysteine: 10-Et-PTZ vs. Unmediated Glassy Carbon and Other Phenothiazine Mediators

The electrocatalytic oxidation of L-cysteine at a glassy carbon electrode mediated by 10-ethylphenothiazine was quantitatively characterized. The homogeneous catalytic rate constant (k_cat) was determined by chronoamperometry to be (1.59 ± 0.05) × 10³ M⁻¹ s⁻¹ in 0.1 M NaClO₄ ethanol/water (1:1, v/v) [1]. This value provides a reproducible kinetic benchmark specific to the 10-ethyl derivative. In the absence of the mediator, the overpotential for direct L-cysteine oxidation at bare glassy carbon is substantially higher [1]. The 10-ethylphenothiazine cation radical generated electrochemically was further shown to be stable in acidic or neutral solutions of KCl, NH₄Cl, and NaClO₄ [1]. While direct comparative rate constants for 10-methylphenothiazine or 10-isopropylphenothiazine under the same conditions are not available in this source, separate studies using 10-methylphenothiazine dissolved in 1,2-trans-dibromocyclohexane droplets on basal-plane pyrolytic graphite electrodes revealed a fundamentally different reaction mechanism involving expulsion of the electrogenerated cation radical from the oil phase, highlighting how the N-alkyl substituent can alter the mediator delivery mode and practical analytical utility [2].

Electrocatalysis Biosensor L-Cysteine oxidation

Electronic Structure and Conformational Perturbation by the N-Ethyl Substituent: Photoelectron Spectroscopy and AM1 Calculations

Ultraviolet photoelectron spectroscopy combined with AM1 semiempirical calculations on a series of 10-alkylphenothiazines revealed that the N-ethyl substituent in 10-ethylphenothiazine enables a specific interaction between the sulfur lone electron pair and the π-system of the aromatic fragments that is sensitive to the N-substituent identity [1]. Critically, the study demonstrated that replacement of the N10 hydrogen atom by a methyl group leads to a measurable decrease in the dihedral angle between the benzene ring planes, altering the π-MO energies [1]. The 10-ethyl derivative occupies an intermediate position: its ethyl group preserves the lone-pair-π interaction while introducing a distinct conformational perturbation relative to both the parent (10-H) and the 10-methyl compound. The AM1-calculated orbital energies for phenothiazines adequately reflect the experimentally observed order of ionization potential changes [1].

Photoelectron spectroscopy Electronic structure Conformational analysis

Crystal Structure of 10-Ethylphenothiazine-Containing Bis-β-Diketonate Ligands: Single-Crystal X-Ray Diffraction Characterization

The 10-ethylphenothiazine moiety (EPTZ) was incorporated into two bis-β-diketone ligand frameworks, RCOCH₂CO-EPTZ-COCH₂COR (R = C₆H₅ for H₂L¹ and CF₃ for H₂L²). The crystal structures of these ligands and their cyclic dinuclear Zn(II), Cd(II), Ni(II), Mn(II), Cu(II), and Co(II) complexes were determined by single-crystal X-ray diffraction analysis [1]. The structural data confirm that the 10-ethylphenothiazine core adopts a well-defined, reproducible geometry that supports predictable supramolecular assembly and metal coordination. This crystallographic validation distinguishes 10-Et-PTZ from less characterized N-alkyl derivatives, whose solid-state structures may differ in key parameters such as ring planarity and packing motifs.

Crystal engineering Coordination chemistry X-ray diffraction

10-Ethylphenothiazine Application Scenarios: Where the Quantitative Differentiation Matters Most


Lithium-Ion Battery Redox Shuttle Additive with Validated Overcharge Cycling Endurance

Formulators developing redox shuttle additives for LiFePO₄/graphite or Li₄/₃Ti₅/₃O₄/LiFePO₄ lithium-ion cells can select 10-Et-PTZ as an N-ethyl variant that has been experimentally demonstrated—in a direct comparative study alongside four other phenothiazine derivatives—to provide overcharge protection stability approximately equivalent to the benchmark 2,5-di-tert-butyl-1,4-dimethoxybenzene for over 200 cycles of 100% overcharge at C/10 rate [1]. The N-ethyl substituent positions the redox potential near 3.5 V vs. Li/Li⁺, making it suitable for LiFePO₄-based chemistries [1].

Electrochemical Sensor or Biosensor for L-Cysteine Detection Based on Homogeneous Mediation

Analytical chemists designing amperometric L-cysteine sensors can employ 10-Et-PTZ as a dissolved-phase redox mediator with a quantitatively established homogeneous catalytic rate constant of (1.59 ± 0.05) × 10³ M⁻¹ s⁻¹ [2]. This defined kinetic parameter, obtained in 0.1 M NaClO₄ ethanol/water (1:1, v/v) at a glassy carbon electrode, enables rational optimization of sensor response time and sensitivity. The stability of the electrogenerated 10-Et-PTZ cation radical in acidic and neutral chloride and perchlorate media further supports its use in biological sample matrices [2].

Donor Building Block in Organic Optoelectronic Materials Requiring Specific Ionization Potential

Materials scientists designing donor–acceptor (D–A) small-molecule emitters, hole-transport materials for perovskite solar cells, or electrophotographic photoreceptors can select 10-Et-PTZ as an electron-rich donor core whose N-ethyl substituent imparts a specific sulfur lone-pair–π-system interaction and intermediate dihedral angle that modulates Frontier orbital energies relative to the N-H and N-methyl analogs [3]. The 10-ethylphenothiazine core has been explicitly employed in 3,7-bis(2′,2′-diphenylvinyl)-10-ethylphenothiazine, a patented charge-transport material claimed to deliver good solubility in binder polymers and high sensitivity with low residual potential in electrophotographic photoreceptors [4].

Ligand Scaffold for Luminescent Dinuclear Metal Complexes in Bioimaging

Bioinorganic chemists can employ 10-Et-PTZ as a structurally validated ligand building block for constructing bis-β-diketonate frameworks whose crystal structures have been solved by single-crystal X-ray diffraction and whose photophysical properties—including two-photon absorption cross-sections and fluorescence lifetimes—have been experimentally and theoretically characterized for Zn(II), Cd(II), Ni(II), Mn(II), Cu(II), and Co(II) dinuclear complexes [5]. This crystallographic and photophysical dataset provides a reliable foundation for developing two-photon fluorescent probes for live-cell imaging.

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